molecular formula C30H32N2O5 B12415037 Vinmegallate-d9

Vinmegallate-d9

Cat. No.: B12415037
M. Wt: 509.6 g/mol
InChI Key: SWQGMSKLVDNQQP-KFVPIKNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinmegallate-d9 is a deuterated form of Vinmegallate, a compound used in various scientific research applications. The molecular formula of this compound is C30H23D9N2O5, and it has a molecular weight of 509.64 g/mol. This compound is particularly valuable in research due to its labeled isotopic form, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the deuterated compound from any non-deuterated by-products.

Chemical Reactions Analysis

Types of Reactions

Vinmegallate-d9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Vinmegallate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.

    Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Vinmegallate-d9 involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to interfere with cellular processes that promote tumor growth and proliferation. The deuterium atoms in this compound may also enhance its stability and efficacy by altering its metabolic profile.

Comparison with Similar Compounds

Vinmegallate-d9 is unique compared to other similar compounds due to its deuterated form. Similar compounds include:

    Vinmegallate: The non-deuterated form, which has similar applications but lacks the isotopic labeling.

    Deuterated analogs of other anticancer agents: These compounds also incorporate deuterium atoms to enhance their properties.

This compound stands out due to its specific isotopic labeling, which provides advantages in research applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Properties

Molecular Formula

C30H32N2O5

Molecular Weight

509.6 g/mol

IUPAC Name

[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),12,16-hexaen-17-yl]methyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,13,15-17,28H,5,11-12,14,18H2,1-4H3/t28-,30+/m1/s1/i2D3,3D3,4D3

InChI Key

SWQGMSKLVDNQQP-KFVPIKNHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC2=C[C@@]3(CC=CN4[C@@H]3C5=C(CC4)C6=CC=CC=C6N25)CC

Canonical SMILES

CCC12CC=CN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.